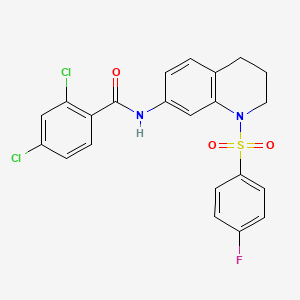

![molecular formula C6H12ClNO2S B3010795 6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride CAS No. 2306261-59-4](/img/structure/B3010795.png)

6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

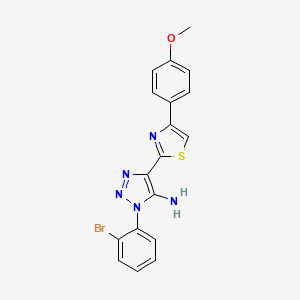

6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride is a novel compound that falls within the class of thia/oxa-azaspirocycles. These compounds have been synthesized as part of an effort to create new, multifunctional, and structurally diverse modules for drug discovery. The unique structure of these spirocycles, which includes a sulfur atom within the ring system, is designed to offer a versatile scaffold that can be utilized in the development of pharmaceutical agents .

Synthesis Analysis

The synthesis of novel thia/oxa-azaspiro[3.4]octanes, including this compound, involves robust and step-economic routes. These routes have been optimized to ensure that the synthesis process is efficient and can be scaled up for larger production if necessary. The enantioselective approaches to these spirocycles have also been reported, which is crucial for the development of drugs that require specific stereochemistry for efficacy .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a spirocyclic core, which is a bicyclic system where a quaternary carbon atom is shared between two rings. In this case, one of the rings is a thia ring, containing a sulfur atom, and the other is an azaspiro ring, containing a nitrogen atom. The dioxide indicates the presence of two oxygen atoms, likely in the form of sulfonyl groups, which can significantly affect the compound's reactivity and interactions .

Chemical Reactions Analysis

The scaffold of this compound can undergo nucleophilic substitution reactions, as demonstrated by related compounds such as 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. The neighboring-group participation by the sulfur atom in these compounds facilitates the introduction of functional groups like azides and cyanides. This reactivity is essential for further derivatization of the scaffold and the development of compounds with potential biological activity. The high yields and purity of the products from these reactions (>95%) indicate that the scaffold is well-behaved and suitable for further chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of thia/oxa-azaspirocycles can be inferred. These compounds are likely to have distinct polarities due to the presence of heteroatoms such as sulfur, oxygen, and nitrogen, which can form hydrogen bonds and engage in electrostatic interactions. The solubility, melting points, and stability of these compounds would be influenced by the specific substituents and functional groups present on the scaffold. The robust synthesis and high purity of the compounds suggest that they have favorable properties for isolation and characterization, which is important for their potential use in drug discovery .

Scientific Research Applications

Multifunctional Modules in Drug Discovery

6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride and its analogs are synthesized as novel, multifunctional modules for drug discovery. These compounds are structurally diverse, and their synthesis involves robust and step-economic routes, which are essential in the pharmaceutical research field (Li, Rogers-Evans, & Carreira, 2013).

Building Blocks in Medicinal Chemistry

Thiomorpholine derivatives, including this compound, serve as important building blocks in medicinal chemistry. Their synthesis from inexpensive starting materials has led to novel bicyclic thiomorpholine building blocks that have shown promising biological profiles (Walker & Rogier, 2013).

Anticancer Activity

Research into 1-thia-azaspiro[4.5]decane derivatives, related to this compound, has shown that these compounds have potential anticancer activity. Studies on human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma cell lines indicated moderate to high inhibition activities, highlighting their potential in cancer treatment (Flefel et al., 2017).

properties

IUPAC Name |

6λ6-thia-2-azaspiro[3.4]octane 6,6-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c8-10(9)2-1-6(5-10)3-7-4-6;/h7H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOGRWUJMSXFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC12CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![N-(3-bromophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3010715.png)

![Propanoic acid, 3-[(2-mercaptoethyl)amino]-3-oxo-](/img/structure/B3010722.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)